

literature comparison of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA research findings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3(S)-Hydroxy-4-methyl-pentanoyl-CoA

Cat. No.: B15548023

[Get Quote](#)

A Comparative Review of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA Research Findings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of research findings related to **3(S)-Hydroxy-4-methyl-pentanoyl-CoA**, a key intermediate in branched-chain fatty acid metabolism. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to facilitate a deeper understanding of its enzymatic synthesis and metabolic significance.

Enzymatic Synthesis and Substrate Specificity

The primary enzyme responsible for the synthesis of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is short-chain enoyl-CoA hydratase (ECHS1), also known as crotonase. This mitochondrial enzyme catalyzes the stereospecific hydration of trans-2-enoyl-CoAs to their corresponding 3(S)-hydroxyacyl-CoA derivatives, a crucial step in the beta-oxidation pathway of fatty acids.[1][2][3][4] ECHS1 exhibits broad substrate specificity, acting on a variety of short and medium-chain enoyl-CoAs.[2][3]

While specific kinetic data for the hydration of 4-methyl-pent-2-enoyl-CoA to **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is not extensively reported in publicly available literature, the

characterization of ECHS1 with structurally similar branched-chain substrates provides valuable insights. Human ECHS1 has been shown to catalyze the hydration of several substrates involved in different metabolic pathways, with the highest specificity observed for crotonyl-CoA.[1] The enzyme's activity generally decreases with increasing carbon chain length of the substrate.[3]

Deficiency in ECHS1 has been linked to metabolic disorders, highlighting its critical role in pathways such as valine catabolism.[1][2] Studies of patients with ECHS1 deficiency have revealed metabolic abnormalities, including increased excretion of metabolites derived from the accumulation of substrates like methacrylyl-CoA.[5]

Comparative Data on ECHS1 Substrate Activity

While direct comparative data for **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is limited, the following table summarizes the substrate specificity of human ECHS1 for various enoyl-CoAs, providing a proxy for its potential activity with 4-methyl-pent-2-enoyl-CoA.

Substrate	Relative Enzyme Activity (%)	Metabolic Pathway	Reference
Crotonyl-CoA	100	Fatty Acid Beta-Oxidation, Valine Catabolism	[1]
Methacrylyl-CoA	60	Valine Catabolism	[1]
Tiglyl-CoA	20	Isoleucine Catabolism	[1]
3-Methylcrotonyl-CoA	Not specified	Leucine Catabolism	[2]

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

A common method to determine enoyl-CoA hydratase activity involves spectrophotometrically monitoring the decrease in absorbance at 280 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate upon hydration.

Materials:

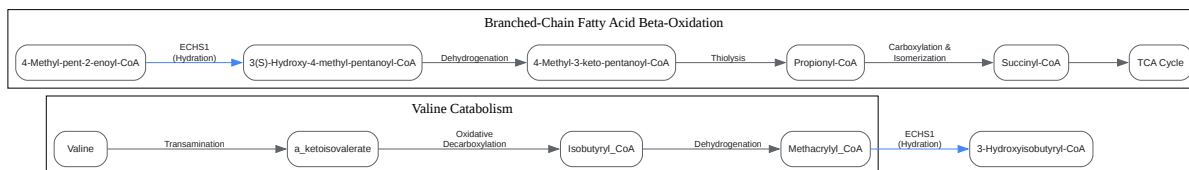
- Purified ECHS1 enzyme
- Enoyl-CoA substrate (e.g., crotonyl-CoA, methacrylyl-CoA, tiglyl-CoA)
- Tris-HCl buffer (pH 7.5-8.0)
- Spectrophotometer capable of reading in the UV range

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate in a quartz cuvette.
- Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a known amount of purified ECHS1 enzyme.
- Immediately begin monitoring the decrease in absorbance at 280 nm over time.
- Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
- Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydration of 1 μmol of substrate per minute under the specified conditions.

Signaling Pathways and Metabolic Workflows

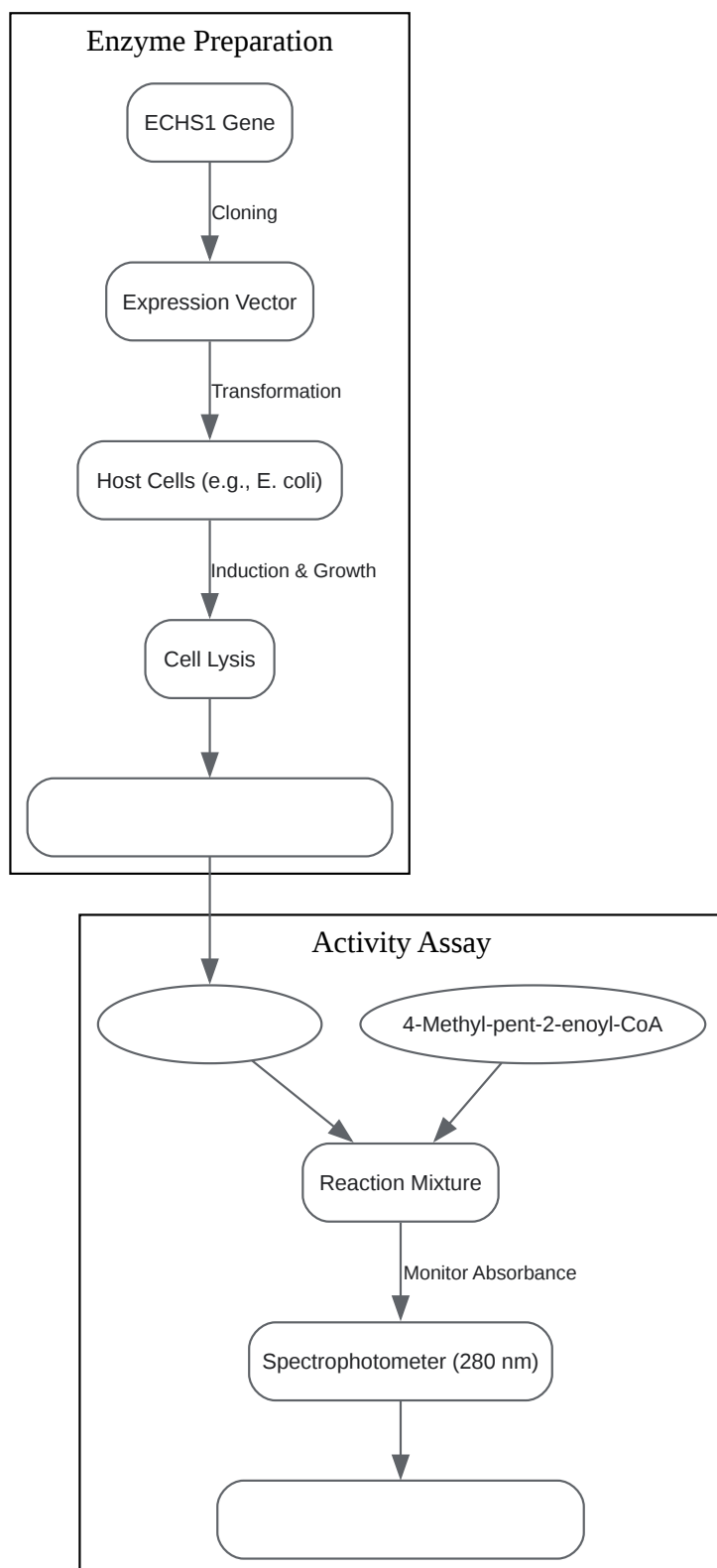
The synthesis of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** is an integral part of the broader metabolic network of fatty acid and branched-chain amino acid degradation.



[Click to download full resolution via product page](#)

*Metabolic context of **3(S)-Hydroxy-4-methyl-pentanoyl-CoA** synthesis.*

The above diagram illustrates the role of ECHS1 in both valine catabolism and the beta-oxidation of branched-chain fatty acids, highlighting the conversion of enoyl-CoA intermediates to their corresponding 3-hydroxyacyl-CoA derivatives.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jmg.bmj.com [jmg.bmj.com]
- 2. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [literature comparison of 3(S)-Hydroxy-4-methyl-pentanoyl-CoA research findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548023#literature-comparison-of-3-s-hydroxy-4-methyl-pentanoyl-coa-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com